

molecular structure of 2-Chlorobenzonitrile

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Compound of Interest

Compound Name: 2-Chlorobenzonitrile

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An In-depth Technical Guide to the Molecular Structure of 2-Chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characterization of **2-Chlorobenzonitrile** (CAS No. 873-32-5). It is an essential organic intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.^{[1][2]} This document includes detailed spectroscopic data, established synthesis protocols, and methodologies for its characterization, designed to support research and development activities.

Molecular Identity and Structure

2-Chlorobenzonitrile, also known as o-chlorobenzonitrile, is an aromatic organic compound.^[3] Its structure consists of a benzene ring substituted with a chlorine atom and a nitrile group at adjacent positions.

Caption: Molecular Structure of **2-Chlorobenzonitrile**.

Table 1: Molecular Identifiers

Identifier	Value
IUPAC Name	2-chlorobenzonitrile[4]
CAS Number	873-32-5[2]
Molecular Formula	C ₇ H ₄ ClN[2]
Molecular Weight	137.57 g/mol [2]
SMILES	C1=CC=C(C(=C1)C#N)Cl[3]
InChI	InChI=1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H[4]

Physicochemical Properties

2-Chlorobenzonitrile is a white to light yellow crystalline solid at room temperature.[2] It is sparingly soluble in water but shows good solubility in various organic solvents such as ethanol, ether, and chloroform.[2]

Table 2: Physicochemical Data for **2-Chlorobenzonitrile**

Property	Value
Appearance	White to light yellow crystalline solid[2]
Melting Point	43-46 °C[2]
Boiling Point	232 °C[2]
Density	~1.18 g/cm ³ [2]
Solubility in Water	~1 g/L[2]
Solubility (Organic)	Soluble in ether, ethanol, tetrahydrofuran[2]
Flash Point	108 °C[5]

Spectroscopic Data

The structural elucidation of **2-Chlorobenzonitrile** is confirmed through various spectroscopic techniques.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of **2-Chlorobenzonitrile** shows a prominent molecular ion peak corresponding to its molecular weight.

Table 3: Key Mass Spectrometry Peaks (EI-MS)

m/z	Interpretation
137	[M] ⁺ , Molecular ion[4]
139	[M+2] ⁺ , Isotope peak due to ³⁷ Cl[4]
102	[M-Cl] ⁺ , Loss of chlorine radical[4]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chlorobenzonitrile** displays characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3080	C-H Stretch	Aromatic C-H
~2225	C≡N Stretch	Nitrile
~1580, ~1470	C=C Stretch	Aromatic Ring
~750	C-Cl Stretch	Aryl Halide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 5: Predicted ^1H NMR Spectral Data (CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.40 - 7.75	Multiplet	4H	Aromatic Protons

Table 6: Predicted ^{13}C NMR Spectral Data (CDCl_3)

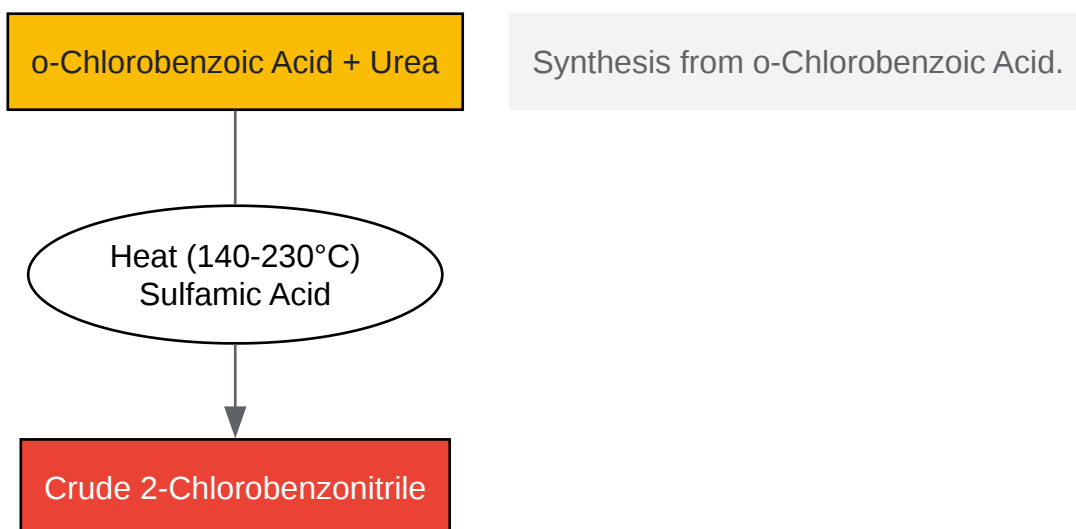
Chemical Shift (δ , ppm)	Assignment
~135	Aromatic C-H
~134	Aromatic C-H
~133	Aromatic C-Cl
~130	Aromatic C-H
~127	Aromatic C-H
~117	Nitrile ($\text{C}\equiv\text{N}$)
~114	Aromatic C-CN

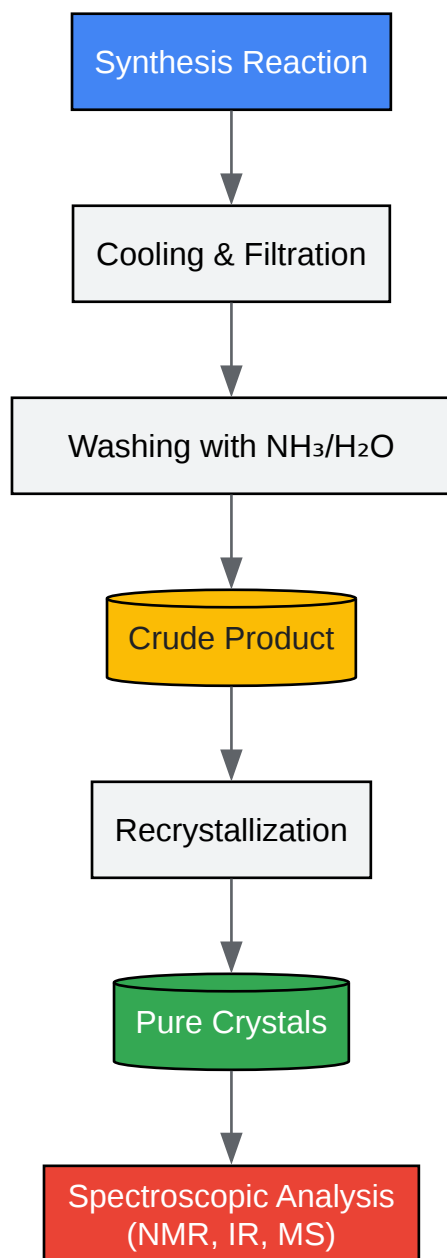
Synthesis and Purification

Synthesis Pathways

Two primary methods for the synthesis of **2-Chlorobenzonitrile** are commonly cited in the literature.

- From o-Chlorobenzoic Acid and Urea: This method involves heating o-chlorobenzoic acid with urea, typically in the presence of sulfamic acid. The reaction proceeds vigorously at elevated temperatures (140°C to 230°C) to yield the nitrile.[6]
- Ammoxidation of 2-Chlorotoluene: This is a key industrial route where 2-chlorotoluene undergoes a catalytic reaction with ammonia and oxygen (from air) in a fluidized bed reactor. [3] Vanadium-based catalysts are often employed for this one-step synthesis.[7][8]





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